

The history of Pexacerfont development and clinical trials

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Compound of Interest

Compound Name: Pexacerfont

Cat. No.: B1679662

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An In-depth Technical Guide to the Development and Clinical Evaluation of **Pexacerfont**

Introduction

Pexacerfont (BMS-562086) is a non-peptide, selective corticotropin-releasing factor receptor-1 (CRF1) antagonist developed by Bristol-Myers Squibb.[1][2] The therapeutic rationale for its development was grounded in the hypothesis that antagonism of CRF1 receptors, which are key mediators of the endocrine, behavioral, and autonomic responses to stress, could offer a novel treatment for stress-related disorders such as anxiety, depression, and irritable bowel syndrome (IBS).[3][4] Corticotropin-releasing factor (CRF) is a peptide hormone released by the hypothalamus in response to stress, initiating the hypothalamic-pituitary-adrenal (HPA) axis cascade.[5] By blocking the CRF1 receptor, **pexacerfont** was designed to mitigate the downstream effects of CRF, thereby reducing symptoms associated with these conditions. This document provides a comprehensive technical overview of the preclinical and clinical development history of **pexacerfont**.

Preclinical Development

Pexacerfont emerged from a class of pyrazolo[1,5-a]-1,3,5-triazines and was identified as a promising clinical candidate due to its favorable pharmacokinetic profile in several animal species, including rats, dogs, and non-human primates.

Pharmacology and Efficacy

In preclinical animal models, **pexacerfont** demonstrated anxiolytic-like effects. Non-peptide CRF1 antagonists, as a class, have consistently shown efficacy in rodent models of anxiety and stress, such as conditioned fear, acoustic startle response, and defensive withdrawal tests. Specifically, **pexacerfont** was shown to be effective in rat models of anxiety at a dose of 10 mg/kg. It effectively inhibited CRF-mediated adrenocorticotrophic hormone (ACTH) release from rat pituitary cells without affecting basal ACTH or cortisol levels in the absence of CRF stimulation.

Toxicology and Safety

Chronic repeat-dose oral toxicity studies were conducted in rats (3 and 6 months) and dogs (3 months and 1 year).

- **General Tolerability:** **Pexacerfont** was well-tolerated in both species at exposures exceeding those observed in humans at the clinical dose of 100 mg.
- **Hepatic Effects:** In rats, microscopic changes including hepatocellular hypertrophy and thyroid gland follicular cell hypertrophy/hyperplasia were observed, consistent with adaptive responses to hepatic enzyme induction. Evidence for enzyme induction in dogs was limited to increased liver weights and reduced thyroxine (T4) levels.
- **Hormonal and Reproductive Effects:** Mammary gland hyperplasia and altered estrous cycles were noted in rats. In dogs, reversible testicular effects, specifically minimal to moderate degeneration of the germinal epithelium, were observed after chronic dosing. These effects may be secondary to hormonal changes from HPA axis perturbation or potential off-target effects.

Overall, the preclinical data suggested that **pexacerfont** had an acceptable safety profile to proceed with clinical testing.

Clinical Trials and Outcomes

Pexacerfont was evaluated in multiple clinical trials for several indications. Despite a strong preclinical rationale, the clinical outcomes were largely disappointing.

Generalized Anxiety Disorder (GAD)

A significant multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the efficacy and safety of **pexacerfont** in outpatients with GAD.

- Study Design: A randomized, double-blind, placebo-controlled, and active comparator trial lasting 8 weeks. The ClinicalTrials.gov identifier is NCT00481325.
- Participants: 260 patients with a primary diagnosis of GAD were randomly assigned.
- Interventions: Participants were randomized in a 2:2:1 ratio to receive:
 - **Pexacerfont**: 300 mg/day for the first week (loading dose), followed by 100 mg/day.
 - Placebo.
 - Escitalopram: 20 mg/day (active comparator).
- Primary Outcome Measure: The primary endpoint was the mean change from baseline to week 8 in the total score of the Hamilton Anxiety Scale (HAM-A).

Pexacerfont failed to demonstrate efficacy over placebo in treating GAD. The active comparator, escitalopram, did show significant separation from placebo, validating the trial's sensitivity.

Table 1: Efficacy Results for Pexacerfont in Generalized Anxiety Disorder

Outcome Measure	Pexacerfont (100 mg/day)	Placebo	Escitalopram (20 mg/day)
Primary Endpoint			
Mean Change in HAM-A Score	No significant separation from placebo	-	Significant separation from placebo (P < .02 at weeks 1, 2, 3, 6, and 8)
Secondary Endpoint			
Response Rate	42%	42%	53%
(Data sourced from Coric et al., 2010)			

In terms of safety, **pexacerfont** was generally well-tolerated by the study participants.

Irritable Bowel Syndrome (IBS)

A clinical trial investigated the effect of **pexacerfont** on colonic transit and bowel function in female patients with diarrhea-predominant IBS (D-IBS).

- Study Design: A randomized, double-blind, placebo-controlled study conducted over 2 weeks.
- Participants: 39 women with D-IBS.
- Interventions: Patients received one of three treatments:
 - **Pexacerfont**: 25 mg once daily.
 - **Pexacerfont**: 100 mg once daily.

- Placebo.
- Primary Outcome Measure: The primary endpoint was the colonic geometric center (GC) at 24 hours, measured by scintigraphy to assess colonic transit. Secondary measures included stool frequency, consistency, and subjective symptoms like bloating, gas, urgency, and pain.

Pexacerfont did not demonstrate a significant effect on colonic transit or bowel symptoms in women with D-IBS compared to placebo.

Table 2: Key Outcomes for Pexacerfont in Diarrhea-Predominant IBS

Outcome Measure	Pexacerfont (25 mg & 100 mg)	Placebo
Primary Endpoint		
Colonic Geometric Center (GC24)	No significant difference (P = 0.53)	No significant difference
Secondary Endpoints		
Stools per day	No significant difference (P = 0.998)	No significant difference
Stool consistency	No significant difference (P = 0.954)	No significant difference
Abdominal pain score	No significant difference (P = 0.5)	No significant difference

(Data sourced from Klooker et al., 2010 and American Physiological Society Journal)

Alcohol Dependence

The potential of **pexacerfont** to reduce stress-induced craving in alcohol-dependent individuals was also explored.

- Study Design: A double-blind, randomized, placebo-controlled study (NCT01227980).

- Participants: 54 anxious, alcohol-dependent participants in early abstinence.
- Interventions: Participants received either:
 - **Pexacerfont**: 300 mg/day for 7 days, followed by 100 mg/day for 23 days.
 - Placebo.
- Outcome Measures: Alcohol craving in response to stressful and alcohol-related cues, neuroendocrine responses, and fMRI responses to various stimuli. A separate open-label cohort had cerebrospinal fluid (CSF) sampled to measure central nervous system exposure.

Despite achieving CSF drug levels predicted to result in nearly 90% central CRF1 receptor occupancy, **pexacerfont** had no effect on alcohol craving, anxiety, or neural responses to affective stimuli.

Table 3: Pharmacokinetic Data for Pexacerfont in Alcohol Dependence Trial

Parameter	Value (mean \pm SEM)
Total Plasma Concentration (trough)	765.7 \pm 95.7 nM
Estimated Free Plasma Concentration	~30.0 \pm 3.7 nM
Cerebrospinal Fluid (CSF) Concentration	36.4 \pm 5.1 nM

(Data sourced from Kwako et al., 2015)

Heroin and Methamphetamine Dependence

A study assessed **pexacerfont**'s efficacy in treating withdrawal symptoms in men with opioid or amphetamine dependence.

- Study Design: A randomized, double-blind, placebo-controlled clinical trial.
- Participants: Male patients (18-55 years) with amphetamine or opioid dependence.
- Interventions:

- **Pexacerfont:** 300 mg/day (week 1), 200 mg/day (week 2), 100 mg/day (week 3).
- Placebo.
- Primary Outcome Measures: Difference in positive urine tests at trial end and mean change in Visual Analog Scale (VAS) score for craving.

The study found a significant reduction in craving scores but no significant difference in rates of positive urine tests.

Table 4: Efficacy Outcomes for Pexacerfont in Substance Withdrawal

Outcome Measure	Pexacerfont	Placebo
Positive Urine Tests	No significant difference	No significant difference
Craving Scores (VAS)	Significant reduction compared to placebo	-
Other Withdrawal/Mood Scales	Significant time x treatment interactions favoring pexacerfont	-

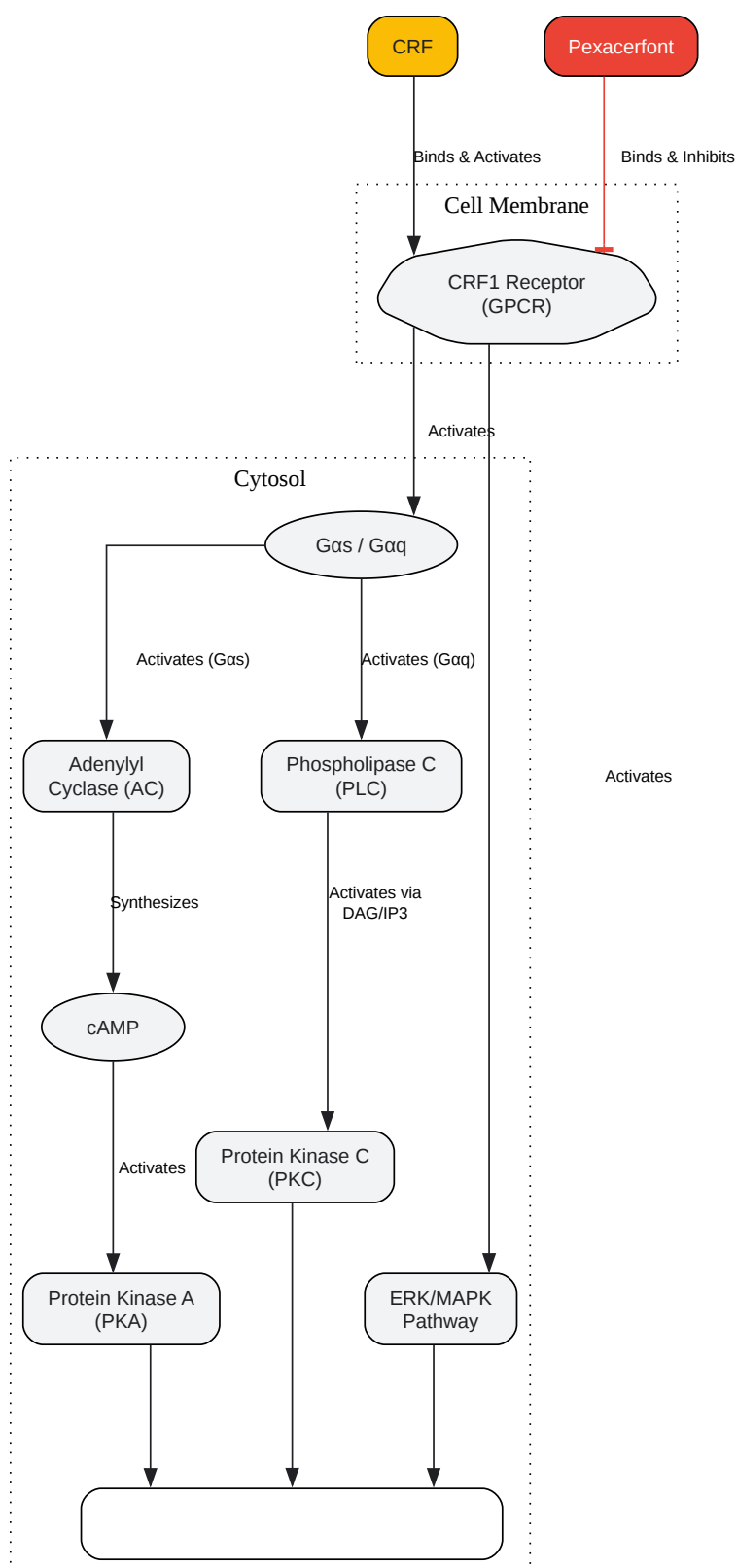
Clinical Opiate Withdrawal Scale, Amphetamine Withdrawal Questionnaire, Beck Anxiety Inventory, Beck Depression Inventory II

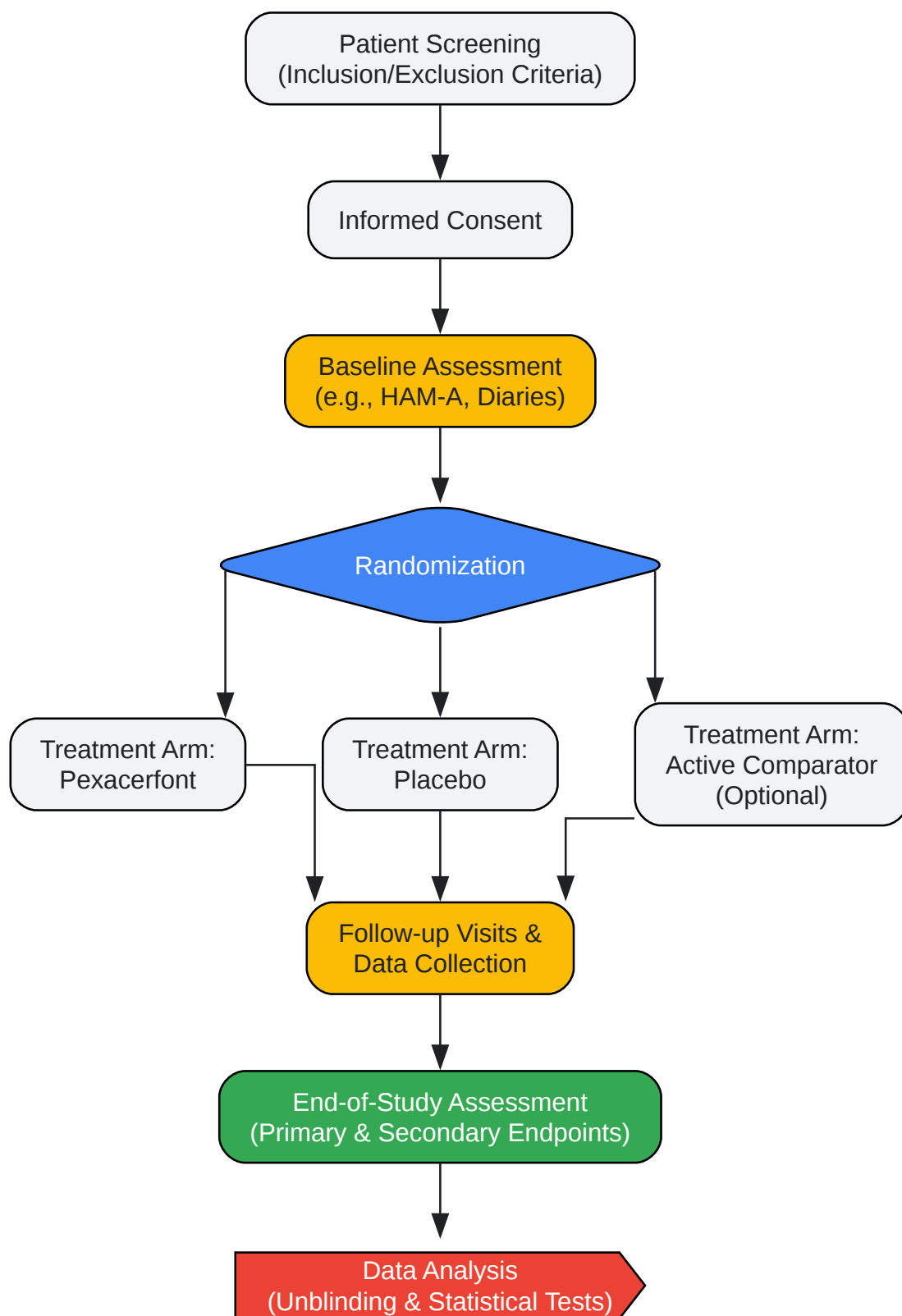
(Data sourced from Ahmadi-Abhari et al., 2018)

Mechanism of Action and Associated Signaling Pathways

Pexacerfont is a selective antagonist of the CRF1 receptor. These receptors are Class B G-protein-coupled receptors (GPCRs) predominantly expressed in the brain and pituitary gland.

Upon binding of CRF, the CRF1 receptor primarily couples to the Gs alpha subunit, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the stress response. The receptor can also signal through Gq-coupled pathways to activate Phospholipase C (PLC) and subsequently Protein Kinase C (PKC), as well as through pathways involving extracellular signal-regulated kinase (ERK/MAPK).





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References

- 1. Pexacerfont - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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